2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid
Description
2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid (CAS: 1155563-59-9) is a synthetic organic compound with the molecular formula C₁₂H₁₆O₄S₂ and a molecular weight of 288.39 g/mol . Its IUPAC name is 2-(2-propylsulfonylphenyl)sulfanylpropanoic acid, featuring:
- A propanoic acid backbone.
- A phenyl ring substituted with a propane-1-sulfonyl group (-SO₂-C₃H₇) at the ortho position.
- A sulfanyl (thioether) group (-S-) linking the phenyl ring to the propanoic acid chain.
This compound is available as a powder and stored at room temperature.
Properties
IUPAC Name |
2-(2-propylsulfonylphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-3-8-18(15,16)11-7-5-4-6-10(11)17-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGAYAVXVPBEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1SC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid typically involves the reaction of 2-(propane-1-sulfonyl)phenyl thiol with a suitable propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies suggest that 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid may interact with enzymes and receptors involved in inflammatory pathways. Its structural features could confer distinct pharmacological properties compared to similar compounds, making it a candidate for developing anti-inflammatory drugs.
Potential Therapeutic Use
The compound's ability to modulate biological activity suggests potential therapeutic applications in treating conditions such as:
- Allergies
- Inflammatory bowel disease
- Rheumatoid arthritis
- Chronic obstructive pulmonary disease (COPD)
Further research is needed to elucidate these interactions and their implications for therapeutic use.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be attributed to its functional groups, allowing it to participate in various chemical reactions, which are essential for synthesizing more complex molecules. The synthesis typically involves several steps that require careful control of reaction conditions to ensure high yields and purity.
Materials Science Applications
In materials science, the unique properties of this compound may enable its use in developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Ibuprofen and Related Impurities
Ibuprofen (C₁₃H₁₈O₂, MW 206.2 g/mol) is a nonsteroidal anti-inflammatory drug (NSAID) with a 4-(2-methylpropyl)phenyl substituent linked to a propanoic acid group . Key differences include:
| Feature | 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic Acid | Ibuprofen |
|---|---|---|
| Substituent Position | Ortho-sulfonyl and sulfanyl groups | Para-isobutyl group |
| Functional Groups | Sulfonyl (-SO₂), sulfanyl (-S-) | Isobutyl (-C₄H₉) |
| Molecular Weight | 288.39 g/mol | 206.2 g/mol |
| Polarity | Higher due to sulfonyl and sulfanyl groups | Lower (hydrophobic) |
Pharmaceutical impurities of ibuprofen, such as Impurity K (2-(4-Formylphenyl)propanoic acid) and Impurity L (1-Hydroxyibuprofen), share the propanoic acid core but lack sulfonyl/sulfanyl groups, instead featuring formyl or hydroxy substituents .
Comparison with Sulfanyl-Containing Propanoic Acids
The compound 2-[(4-nitrophenyl)sulfanyl]propanoic acid (CAS: 794582-38-0) provides a relevant comparison due to its sulfanyl linkage and phenyl-propanoic acid structure:
Comparison with Sulfonyl-Containing Pharmaceuticals
Famotidine (C₈H₁₅N₇O₂S₃, MW 337 g/mol), a histamine-2 receptor blocker, shares sulfonamide-like groups but differs in core structure and function . The target compound’s sulfonyl group may confer distinct reactivity or binding properties compared to famotidine’s thiazole and sulfamoyl moieties.
Key Research Findings and Data
Physicochemical Properties
- Solubility : The sulfonyl and sulfanyl groups enhance polarity, but the phenyl ring may limit aqueous solubility compared to ibuprofen.
- Stability : Sulfonyl groups generally improve oxidative stability relative to thioethers .
Biological Activity
2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid, with the CAS number 1155563-59-9, is an organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group and a sulfanyl group, which are often implicated in various biochemical interactions. Understanding the biological activity of this compound can provide insights into its potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C₁₂H₁₆O₄S₂
- Molecular Weight : 288.38 g/mol
- IUPAC Name : 2-{[2-(propylsulfonyl)phenyl]sulfanyl}propanoic acid
- Appearance : Powder
- Storage Temperature : Room temperature
The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets:
- Enzyme Inhibition : Compounds with sulfanyl and sulfonyl groups often act as enzyme inhibitors. They can interfere with the active sites of enzymes, potentially leading to altered metabolic pathways.
- Antioxidant Activity : The presence of sulfur-containing groups suggests possible antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Cell Viability Assays : Studies involving cell lines have shown that this compound can influence cell proliferation and apoptosis rates, suggesting a role in cancer therapy.
- Enzyme Activity Assays : Inhibition studies demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic benefits in metabolic disorders.
Case Studies
-
Case Study on Anti-cancer Activity :
- A study evaluated the effects of various sulfanyl compounds on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.
-
Case Study on Anti-inflammatory Effects :
- Another study focused on the anti-inflammatory potential of related compounds. It was found that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Enzyme Inhibition | Enzyme assays | Significant inhibition of target enzymes |
| Antioxidant Activity | DPPH assay | High scavenging activity against free radicals |
| Anti-inflammatory | Cytokine assays | Reduced TNF-alpha and IL-6 levels |
| Cell Proliferation | MTT assay | Decreased viability in cancer cell lines |
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid?
Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:
Sulfonation : Introduce the propane-1-sulfonyl group via sulfonation of 2-mercaptophenyl derivatives using propane sulfonic acid or its anhydride under controlled acidic conditions.
Thioether Formation : Couple the sulfonated intermediate with a propanoic acid derivative via nucleophilic substitution or radical-mediated thiol-ene reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Validate purity via HPLC or TLC .
For optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Basic: How can the molecular structure and purity of this compound be confirmed?
Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm substituent positions and integration ratios.
- FT-IR : Validate sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% by area).
- Reference Standards : Compare retention times and spectral data with pharmacopeial impurities (e.g., EP-grade propanoic acid derivatives) .
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
ICReDD’s integrated approach combines:
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., DFT for energy barriers) to identify optimal solvents, catalysts, and temperatures.
- Machine Learning : Train models on existing reaction datasets to predict yields and side-products.
- Feedback Loops : Iteratively refine experimental parameters (e.g., pH, stoichiometry) based on computational outputs. This reduces development time by >30% compared to traditional methods .
Advanced: How to resolve contradictions in pharmacological activity data for this compound?
Answer:
- Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects.
- Structural Analog Comparison : Benchmark against structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) with known activity profiles to isolate substituent-specific effects .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across experimental batches or cell lines .
Basic: What analytical techniques are critical for impurity profiling?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., sulfonic acid byproducts) at ppm levels.
- Pharmacopeial Standards : Cross-reference with EP impurity guidelines (e.g., (2RS)-2-(4-Ethylphenyl)-propanoic acid) for threshold limits .
- Thermogravimetric Analysis (TGA) : Monitor thermal degradation products that may arise during synthesis or storage.
Advanced: How to study the reactivity of sulfonyl and sulfanyl groups in this compound?
Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols, amines).
- Computational Modeling : Map electron density surfaces (e.g., Mulliken charges) to predict sites of electrophilic/nucleophilic attack.
- Isotopic Labeling : S-labeled analogs to track sulfonyl/sulfanyl group participation in redox reactions .
Basic: What are potential pharmacological applications of this compound?
Answer:
Propanoic acid derivatives are often explored as:
- Anti-inflammatory Agents : COX-2 inhibition via sulfonyl/sulfanyl interactions.
- Antimicrobials : Disruption of bacterial cell wall synthesis.
Validate via in vitro assays (e.g., MIC testing, cytokine profiling) and in silico docking studies (PDB protein targets) .
Advanced: How to assess the compound’s stability under varying conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- Stability-Indicating Assays : Monitor degradation via UPLC-PDA and correlate with impurity databases (e.g., GSRS) .
- Accelerated Aging : Use Arrhenius equations to extrapolate shelf-life from high-temperature data.
Advanced: What strategies improve bioavailability of this compound?
Answer:
- Salt Formation : Convert carboxylic acid to sodium or lysine salts for enhanced solubility.
- Prodrug Design : Esterify the acid group to improve membrane permeability.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery. Validate via Caco-2 cell permeability assays .
Basic: What solubility and formulation considerations apply to this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
